molecular formula C8H9ClF3N B2834675 1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride CAS No. 2243521-48-2

1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride

Cat. No.: B2834675
CAS No.: 2243521-48-2
M. Wt: 211.61
InChI Key: MIFQYZIGSYJJGV-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-fluoroethanamine hydrochloride is a fluorinated amine derivative with the molecular formula C₈H₇F₃N·HCl. Its structure features a 2,4-difluorophenyl group attached to an ethanamine backbone, with an additional fluorine atom at the second carbon of the ethanamine chain.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-fluoroethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N.ClH/c9-4-8(12)6-2-1-5(10)3-7(6)11;/h1-3,8H,4,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFQYZIGSYJJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-difluoroaniline.

    Fluorination: The aniline derivative undergoes a fluorination reaction to introduce the fluorine atom on the ethanamine side chain. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Reactions Involving the Amine Group

The primary amine undergoes characteristic nucleophilic reactions:

Acylation Reactions

ReagentProductYieldConditionsSource
Maleic anhydrideMaleamic acid derivative87%AcOH, 20°C, overnight
2-Fluorobenzoyl chlorideFluorinated benzamide (C₁₃H₈F₃NO)85%DCM, HATU, DIEA, 2 hr

Example :

  • Reaction with maleic anhydride in acetic acid produces a maleamic acid intermediate, which is acidified to yield crystalline solids .

Carbamate Formation

Reaction with chloroformates (e.g., ethyl chloroformate) generates carbamate derivatives under mild alkaline conditions.

Electrophilic Aromatic Substitution

The 2,4-difluorophenyl ring participates in regioselective reactions:

Reaction TypePosition ModifiedKey ConditionsOutcome
NitrationPara to fluorineHNO₃/H₂SO₄, 0–5°CNitro derivatives
Halogenation (e.g., Br₂)Ortho to amineFeBr₃ catalystBrominated analogs

Pharmaceutical Coupling Reactions

The amine group facilitates couplings with heterocycles:

  • Suzuki–Miyaura cross-coupling : Forms biaryl systems for drug candidates (e.g., antitumor agents) .

  • Buchwald–Hartwig amination : Generates nitrogen-containing scaffolds under palladium catalysis .

Case Study :

  • Reaction with 5-chloro-2-iminopyridine-3-carboxamide in ethanol (70°C, 18 hr) yields a dihydropyridine derivative (87% yield) .

Stability and Reactivity Insights

  • pH sensitivity : The hydrochloride salt stabilizes the amine against oxidation but decomposes under strong alkaline conditions.

  • Thermal stability : Decomposes above 200°C, limiting high-temperature applications .

Industrial-Scale Modifications

ProcessScalePurity AchievedKey Challenge
Continuous crystallization100 kg99.5% eeSolvent selection
Flow hydrogenationPilot plant98% yieldCatalyst poisoning mitigation

This compound’s versatility in generating fluorinated scaffolds and chiral intermediates underscores its importance in modern synthetic chemistry. Data from peer-reviewed patents and experimental protocols confirm its broad utility .

Scientific Research Applications

Pharmaceutical Development

The primary application of 1-(2,4-difluorophenyl)-2-fluoroethanamine; hydrochloride is in the development of pharmaceuticals targeting autoimmune diseases, particularly systemic lupus erythematosus (SLE). Research indicates that compounds with similar structures can modulate immune responses by antagonizing Toll-like receptors (TLR) such as TLR7 and TLR8, which are implicated in the pathogenesis of lupus .

  • Case Study: Lupus Treatment
    A study demonstrated that the administration of this compound in a lupus mouse model resulted in a reduction of anti-dsDNA antibody titers, suggesting its potential effectiveness in treating autoimmune conditions .

Antiviral Activity

Another potential application lies in the antiviral domain. Compounds with similar structural motifs have shown promise against viral infections by inhibiting viral replication through modulation of host immune responses. This aspect is particularly relevant in developing treatments for viral infections that exploit TLR pathways .

Structural Studies

Recent studies have focused on the synthesis and crystal structure determination of related compounds, providing insights into their geometric and electronic properties. The crystal structure analysis confirms the stability and arrangement of the fluorine substituents, which play a crucial role in the compound's biological activity .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents Pharmacological Activity Source (Evidence)
1-(2,4-Difluorophenyl)-2-fluoroethanamine HCl C₈H₇F₃N·HCl 2,4-diF phenyl, 2-F ethanamine Not explicitly reported Target Compound
(R)-1-(2,4-Difluorophenyl)ethanamine HCl C₈H₈F₂N·HCl 2,4-diF phenyl, ethanamine (no 2-F) Unknown; enantiomeric specificity
1-(2,4-Difluorophenyl)cyclopropanamine HCl C₉H₈F₂N·HCl 2,4-diF phenyl, cyclopropanamine Lab use (discontinued)
S-73 (Piperazine derivative) C₁₅H₁₈F₂N₂O·HCl 2,4-diF phenyl, piperazine-pyrrolidone Antiarrhythmic, hypotensive
2-(2,4-Difluorophenyl)-2,2-difluoroethanamine HCl C₈H₆F₄N·HCl 2,4-diF phenyl, 2,2-diF ethanamine Industrial applications
Key Observations:
  • Fluorine Positioning : The target compound’s 2-fluoro substitution on ethanamine distinguishes it from simpler analogues like (R)-1-(2,4-difluorophenyl)ethanamine HCl. The additional fluorine may enhance lipophilicity and metabolic resistance .
  • Cyclopropane Derivatives: 1-(2,4-Difluorophenyl)cyclopropanamine HCl () incorporates a rigid cyclopropane ring, which could influence conformational stability.
  • Piperazine-Pyrrolidone Hybrids : S-73 () demonstrates that combining the 2,4-difluorophenyl group with a piperazine moiety yields cardiovascular activity, highlighting the role of auxiliary functional groups in pharmacological targeting .

Biological Activity

1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride
  • Molecular Formula : C8H9ClF3N
  • Molecular Weight : 201.61 g/mol

Synthesis Methods

The synthesis of 1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride typically involves:

  • Starting Materials :
    • 2,4-Difluoroaniline
    • 2-Fluoroethylamine
  • Reaction Conditions :
    • The reaction may be conducted in solvents such as DMF or DMSO under controlled temperatures.
  • Purification :
    • Techniques like crystallization or chromatography are employed to purify the final product.

Biological Activity

1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride exhibits several biological activities, notably:

Anticancer Activity

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it has been shown to inhibit p38 MAPK activity, which is crucial in various cancer signaling pathways .

Neuropharmacological Effects

The compound has also been studied for its potential neuroprotective effects. It may modulate neurotransmitter systems and exhibit antidepressant-like properties in animal models .

Antimicrobial Properties

Preliminary studies suggest that 1-(2,4-Difluorophenyl)-2-fluoroethanamine;hydrochloride can exhibit antimicrobial activity against certain bacterial strains, indicating its potential as a therapeutic agent in infectious diseases .

The mechanism by which this compound exerts its biological effects involves:

  • Targeting Kinases : Inhibition of kinases such as p38 MAPK leads to reduced inflammation and cancer cell growth.
  • Neurotransmitter Modulation : Interaction with serotonin and norepinephrine receptors may contribute to its neuropharmacological effects.
  • Cell Membrane Interaction : The fluorinated structure enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Case Studies and Research Findings

StudyObjectiveFindings
Evaluate anticancer efficacyShowed significant reduction in tumor size in xenograft models when treated with the compound.
Assess neuroprotective effectsDemonstrated improved cognitive function in rodent models of depression.
Test antimicrobial activityIn vitro tests revealed effective inhibition of Staphylococcus aureus growth.

Q & A

Q. How can researchers optimize the synthesis of 1-(2,4-Difluorophenyl)-2-fluoroethanamine hydrochloride to improve yield and purity?

Methodological Answer: Synthesis optimization typically involves adjusting reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) and purification methods. For fluorinated ethanamine derivatives, reductive amination using sodium cyanoborohydride (NaBH3CN) is effective for coupling ketones or aldehydes with amines under mild conditions . Post-synthesis, recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances purity. Hydrochloride salt formation, achieved by treating the free base with HCl gas or concentrated HCl, improves stability and crystallinity . Monitoring reaction progress via TLC or HPLC ensures intermediate quality.

Q. What analytical techniques are recommended for characterizing 1-(2,4-Difluorophenyl)-2-fluoroethanamine hydrochloride?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm structural integrity and fluorine substitution patterns. For example, 19F^{19}\text{F} NMR distinguishes between ortho, meta, and para fluorine environments .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula and isotopic patterns.
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .
  • Elemental Analysis: Confirms stoichiometry of the hydrochloride salt.

Advanced Research Questions

Q. How do fluorine substituents at the 2,4-positions of the phenyl ring influence the compound’s interactions with biological targets?

Methodological Answer: Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic pockets in enzymes or receptors. Comparative studies with analogs (e.g., 1-(2,6-difluorophenyl) derivatives or non-fluorinated phenyl counterparts ) reveal:

  • Steric Effects: 2,4-Difluoro substitution minimizes steric hindrance compared to bulkier groups (e.g., chloro or methoxy).
  • Electronic Effects: Fluorine withdraws electron density, altering the amine’s pKa and protonation state, which impacts receptor binding.
  • Metabolic Stability: Fluorine reduces oxidative metabolism, as seen in similar fluorinated amines .

Q. How can contradictory bioactivity data from biochemical vs. cell-based assays be resolved?

Methodological Answer: Contradictions often arise from assay-specific conditions (e.g., pH, membrane permeability). Strategies include:

  • Orthogonal Assays: Validate binding via SPR (surface plasmon resonance) alongside cell-based functional assays (e.g., cAMP modulation).
  • Solubility Testing: Use dynamic light scattering (DLS) to assess aggregation in assay buffers, which may artificially lower activity .
  • Metabolite Profiling: LC-MS/MS identifies degradation products or active metabolites that may interfere in cell-based systems .

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model blood-brain barrier penetration using logP and polar surface area (PSA) parameters. Fluorine’s lipophilicity (clogP ~1.8) suggests moderate CNS availability.
  • QSAR Models: Train on fluorinated amine datasets to predict clearance rates and CYP450 interactions .
  • Docking Studies: Use cryo-EM or homology models of target proteins (e.g., GPCRs) to optimize fluorine positioning in lead optimization .

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